Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate
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Overview
Description
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate is a chemical compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . This compound is often used in organic synthesis due to its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used to protect amines in organic synthesis, allowing for selective reactions to occur at other functional groups.
Preparation Methods
The synthesis of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate typically involves the reaction of an appropriate alkyne with a Boc-protected amine. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The Boc-protected amine can undergo substitution reactions, especially in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate is unique due to its combination of an alkyne group and a Boc-protected amine. Similar compounds include:
tert-Butyl carbamate: Used in similar protecting group strategies.
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the Boc group for protection but differ in their overall structure and applications.
Boronic esters: Used as protective groups in carbohydrate chemistry.
These compounds share the use of the Boc group but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7H2,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGGFIETXPWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(C)(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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